
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is an organic compound with the molecular formula C10H18S It is a derivative of thiepin, characterized by the presence of four methyl groups and a tetrahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a sulfur-containing reagent, followed by hydrogenation to achieve the tetrahydro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Fully hydrogenated thiepin derivatives.
Substitution: Various substituted thiepin derivatives depending on the reagents used.
Applications De Recherche Scientifique
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiepin, 4,5-didehydro-2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-1,1-oxide
- Tetramethyl acetyloctahydronaphthalenes
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is unique due to its specific tetrahydro structure and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other thiepin derivatives
Propriétés
Numéro CAS |
55849-06-4 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
2,2,7,7-tetramethyl-3,6-dihydrothiepine |
InChI |
InChI=1S/C10H18S/c1-9(2)7-5-6-8-10(3,4)11-9/h5-6H,7-8H2,1-4H3 |
Clé InChI |
XOYMIAXCEYKMRB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CCC(S1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


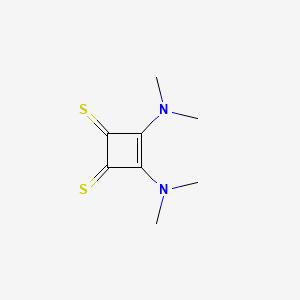
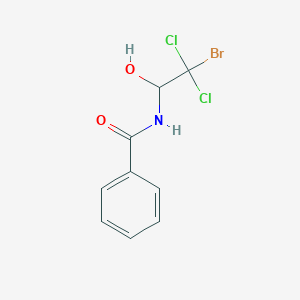
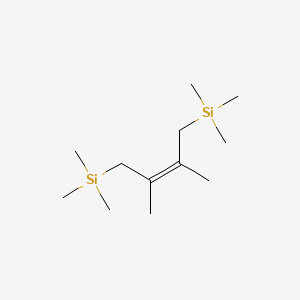
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
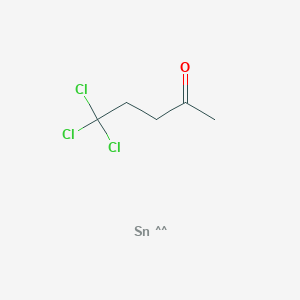


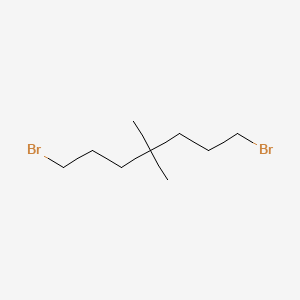

![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)


